O-ethyl 3-methylphenylthiocarbamate

Description

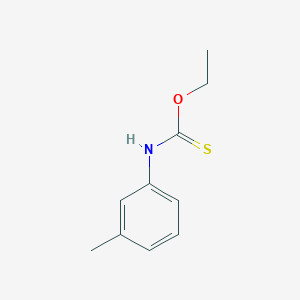

O-Ethyl 3-methylphenylthiocarbamate is a thiocarbamate derivative characterized by a sulfur-containing carbamate backbone, with an ethyl ester group and a 3-methyl-substituted phenyl ring. Thiocarbamates are widely studied for their biological activities, including fungicidal and herbicidal properties. Thiocarbamates generally exhibit polarity and hydrolytic stability due to the thiocarbamate functional group (-NHCOS-), which distinguishes them from conventional carbamates .

Properties

Molecular Formula |

C10H13NOS |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

O-ethyl N-(3-methylphenyl)carbamothioate |

InChI |

InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,13) |

InChI Key |

WLHVACSSRSCZGR-UHFFFAOYSA-N |

SMILES |

CCOC(=S)NC1=CC=CC(=C1)C |

Canonical SMILES |

CCOC(=S)NC1=CC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ethyl-Substituted Phenylthiocarbamates

The most relevant analogs are O-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenylthiocarbamate and O-[2-(1H-imidazol-1-yl)ethyl]phenylthiocarbamate, synthesized by Talismanov et al. (2019) . These compounds share the phenylthiocarbamate core but feature heterocyclic substituents (triazole or imidazole) on the ethyl group. Key differences include:

| Compound | Ethyl Substituent | Phenyl Substituent | Reported Activity |

|---|---|---|---|

| O-Ethyl 3-methylphenylthiocarbamate | None | 3-methyl | Not reported |

| O-[2-(1H-triazol-1-yl)ethyl]phenylthiocarbamate | 2-(1H-1,2,4-triazol-1-yl) | None | Fungicidal |

| O-[2-(1H-imidazol-1-yl)ethyl]phenylthiocarbamate | 2-(1H-imidazol-1-yl) | None | Fungicidal |

- Activity Insights: The heterocyclic ethyl substituents in Talismanov’s compounds enhance fungicidal activity, likely due to increased hydrogen bonding or target-site interactions.

Functional Group Variations: Phosphonothioates

Compounds like O-ethyl ethylphosphonothionochloridate (CAS: 1497-68-3) and O-ethyl methylphosphonothionate (CAS: Not provided) are phosphonothioate esters, which differ from thiocarbamates in their functional groups (-PS vs. -NHCOS-) .

| Compound | Functional Group | Key Applications |

|---|---|---|

| This compound | Thiocarbamate | Hypothesized agrochemical use |

| O-Ethyl ethylphosphonothionochloridate | Phosphonothioate | Chemical intermediates |

| O-Ethyl methylphosphonothionate | Phosphonothioate | Potential nerve agent analogs |

- Reactivity Differences: Phosphonothioates are more electrophilic due to the phosphorus center, making them reactive intermediates in organophosphorus chemistry. Thiocarbamates, with their nitrogen-sulfur backbone, are typically more stable and suited for biological applications .

Research Findings and Hypotheses

- The use of triethylamine as a base (as in ) is common for byproduct removal .

- Biological Performance: The fungicidal activity of Talismanov’s compounds suggests that this compound could be optimized by introducing polar substituents on either the ethyl or phenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.